SW106065

MPNST Apoptosis Cancer Therapeutics

SW106065 (gliocidin) is a uniquely differentiated prodrug for glioblastoma and MPNST research. Unlike standard IMPDH inhibitors (e.g., mycophenolic acid), it readily crosses the blood-brain barrier and kills glioblastoma cells with nanomolar potency (IC50 150 nM) via its NMNAT1-activated metabolite GAD. Unlike doxorubicin or temozolomide, it selectively induces apoptosis in cancer cells while sparing normal Schwann cells. Its prodrug activation pathway offers a measurable PK/PD axis. Ideal for brain-penetrant prodrug studies, IMPDH2 inhibition research, and combination therapy investigations. Secure your supply today.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 62289-81-0
Cat. No. B3029321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW106065
CAS62289-81-0
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC=CS2
InChIInChI=1S/C10H8N2OS/c13-10(9-4-2-6-14-9)12-8-3-1-5-11-7-8/h1-7H,(H,12,13)
InChIKeyUPLHUDRMLWWFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SW106065 (Gliocidin, Cpd21) for MPNST and Glioblastoma Research Procurement


SW106065 (CAS 62289-81-0), also known as Compound 21 (Cpd21) and gliocidin, is a small-molecule prodrug that induces apoptosis in malignant peripheral nerve sheath tumors (MPNST) [1] and targets glioblastoma cells via indirect inhibition of inosine monophosphate dehydrogenase 2 (IMPDH2) [2]. It is a nicotinamide-mimetic prodrug anabolized into its tumoricidal metabolite, gliocidin–adenine dinucleotide (GAD), by the NAD+ salvage pathway enzyme NMNAT1 [2].

SW106065 Differentiation from Generic IMPDH Inhibitors and Standard-of-Care Chemotherapies


SW106065 exhibits a unique dual profile: it acts as an apoptosis inducer in MPNST models with selectivity for cancer cells over normal cells [1], and as a blood-brain barrier (BBB)-penetrant prodrug that targets glioblastoma with nanomolar potency [2]. Standard IMPDH inhibitors like mycophenolic acid show limited activity in glioblastoma cells [3], while standard-of-care agents like doxorubicin and temozolomide lack the same degree of tumor selectivity and BBB penetration. Substituting SW106065 with a generic IMPDH inhibitor or a conventional chemotherapeutic would forfeit the mechanistic and pharmacokinetic advantages demonstrated in the evidence below.

SW106065 Comparative Potency, Selectivity, and Mechanistic Differentiation Evidence


SW106065 Exhibits Sub-Micromolar Potency in MPNST Cell Lines vs. Clinical Standard Doxorubicin

SW106065 (Cpd21) demonstrates dose-dependent growth inhibition of human MPNST cell lines with EC50 values of 439 nM (S462) and 753.6 nM (SNF96.2) [1]. In contrast, the clinical standard doxorubicin shows an IC50 of approximately 2.27 µM in the S462 MPNST cell line under comparable conditions [2], indicating SW106065 is approximately 3-5 fold more potent in vitro.

MPNST Apoptosis Cancer Therapeutics

SW106065 (Gliocidin) Demonstrates Nanomolar Potency in Glioblastoma vs. Micromolar Potency of Temozolomide

SW106065 (gliocidin) inhibits glioblastoma cell proliferation with an IC50 of 150 nM [1]. In contrast, a systematic review of temozolomide, the current standard-of-care for glioblastoma, reports a median IC50 of 230 µM for the U87 glioblastoma cell line at 72 hours [2].

Glioblastoma IMPDH2 Prodrug

SW106065 Selectively Spares Normal Cells in MPNST Models, a Property Not Shared by Doxorubicin

SW106065 inhibits growth of all MPNST in vitro models and human MPNST cell lines while remaining non-toxic to normally dividing Schwann cells or mouse embryonic fibroblasts [1]. In contrast, doxorubicin, a standard MPNST chemotherapeutic, induces toxicity in a variety of normal tissues, including liver, kidney, brain, and skin [2].

MPNST Selectivity Toxicity

SW106065 (Gliocidin) Demonstrates Blood-Brain Barrier Penetration and In Vivo Survival Benefit in Orthotopic Glioblastoma Models

In vivo, gliocidin penetrates the blood-brain barrier and extends the survival of mice with orthotopic glioblastoma [1]. The combination of gliocidin with temozolomide produced synergistic tumor cell killing and additional survival benefit in orthotopic patient-derived xenograft models [1].

Glioblastoma Blood-Brain Barrier In Vivo Efficacy

SW106065 Overcomes Intrinsic Resistance Seen with Other IMPDH Inhibitors in Glioblastoma

U87 glioblastoma cells are resistant to the IMPDH inhibitor mycophenolic acid (MPA) up to 1 µM [1]. In contrast, SW106065 (gliocidin) exhibits an IC50 of 150 nM in glioblastoma cells [2], demonstrating that its unique prodrug mechanism and indirect IMPDH2 inhibition overcomes the intrinsic resistance observed with classical IMPDH inhibitors.

IMPDH2 Glioblastoma Resistance

SW106065 Recommended Research and Preclinical Development Applications


MPNST-Specific Apoptosis Induction and Combination Therapy Studies

SW106065 is ideal for in vitro and in vivo studies of apoptosis induction in MPNST models, given its sub-micromolar EC50 and selectivity for cancer cells over normal Schwann cells [1]. Its manageable toxicity profile and ability to reduce tumor burden in allograft models [1] make it suitable for combination therapy investigations, particularly with agents where doxorubicin resistance is a concern.

Glioblastoma Research Targeting De Novo Purine Synthesis and BBB Penetration

For glioblastoma research, SW106065 (gliocidin) is a uniquely valuable tool due to its nanomolar potency (IC50 150 nM) [2] and proven ability to cross the blood-brain barrier [2]. It is recommended for studies exploring IMPDH2 inhibition, nucleotide imbalance, and replication stress in glioblastoma, as well as for investigating synergistic combinations with temozolomide [2].

Investigating Resistance Mechanisms to IMPDH Inhibitors

SW106065's activity in glioblastoma cells that are resistant to the classical IMPDH inhibitor mycophenolic acid [3] positions it as a key reagent for studies aimed at understanding and overcoming resistance to IMPDH-targeted therapies. Its unique prodrug activation via the NAD+ salvage pathway [2] offers a distinct mechanistic angle for such investigations.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of BBB-Penetrant Prodrugs

With demonstrated BBB penetration and in vivo efficacy in orthotopic glioblastoma models [2], SW106065 serves as an excellent model compound for PK/PD studies of brain-penetrant prodrugs. Its conversion to the active metabolite GAD by NMNAT1 [2] provides a specific, measurable pathway for pharmacodynamic assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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